Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-
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Overview
Description
Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- is a complex organic compound with the molecular formula C23H21ClN6O5 and a molecular weight of 496.9 . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry due to its azo group, which is responsible for its intense coloration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- typically involves the diazotization of 2-chloro-4,6-dinitroaniline followed by coupling with N-(5-diethylamino-2-hydroxyphenyl)benzamide . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and precise control of reaction parameters are crucial in industrial settings to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while oxidation can lead to various oxidized derivatives .
Scientific Research Applications
Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules, potentially leading to antimicrobial or anticancer effects . The compound’s ability to bind to specific proteins or enzymes can disrupt normal cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(2-chloro-4,6-dinitrophenyl)benzamide: Similar in structure but lacks the azo group, leading to different chemical properties and applications.
N-(5-diethylamino-2-hydroxyphenyl)benzamide: Another related compound with different functional groups, affecting its reactivity and uses.
Uniqueness
Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- is unique due to its combination of functional groups, which confer specific chemical reactivity and intense coloration. This makes it particularly valuable in applications requiring stable and vibrant dyes .
Properties
CAS No. |
72906-16-2 |
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Molecular Formula |
C23H21ClN6O5 |
Molecular Weight |
496.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]benzamide |
InChI |
InChI=1S/C23H21ClN6O5/c1-3-28(4-2)16-10-11-19(20(13-16)25-23(31)15-8-6-5-7-9-15)26-27-22-18(24)12-17(29(32)33)14-21(22)30(34)35/h5-14H,3-4H2,1-2H3,(H,25,31) |
InChI Key |
XLQOBJJPASQKHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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